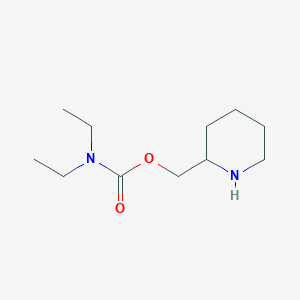

Piperidin-2-ylmethyl diethylcarbamate

Description

While specific, in-depth research on Piperidin-2-ylmethyl diethylcarbamate is not extensively documented in publicly available scientific literature, its structural components—the piperidine (B6355638) ring and the diethylcarbamate group—are subjects of intense scientific investigation. Understanding the research surrounding these individual moieties and their combined motif provides a framework for appreciating the potential significance of this specific compound.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a fundamental structural unit in a multitude of natural products, most notably piperidine alkaloids. researchgate.netijnrd.org These alkaloids, isolated from various plant and animal sources, exhibit a wide spectrum of biological activities. researchgate.net The prevalence of the piperidine scaffold in FDA-approved drugs underscores its importance in medicinal chemistry. researchgate.net Its conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling optimal interactions with biological targets. ontosight.aiclinmedkaz.org

The synthesis of substituted piperidines is a significant focus of organic chemistry research, with numerous methods developed for their stereoselective preparation. nih.gov The functionalization of the piperidine ring at various positions allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. The 2-substituted piperidine motif, as seen in this compound, is a common feature in many biologically active compounds. researchgate.net

The carbamate (B1207046) group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a key structural motif in a wide range of pharmaceuticals and agrochemicals. nih.gov It is often considered a hybrid of an amide and an ester, conferring upon it a unique set of properties, including enhanced stability compared to esters and different electronic properties compared to amides. nih.gov

In medicinal chemistry, the carbamate functionality is prized for its chemical and proteolytic stability, its ability to participate in hydrogen bonding, and its capacity to act as a bioisostere for amide bonds. nih.gov This has led to its incorporation into numerous approved drugs. Carbamates can serve as key interacting moieties with biological targets or as prodrugs to improve the physicochemical properties of a parent molecule. nih.gov

The following table provides a summary of the key roles of the carbamate functionality in drug design:

| Feature of Carbamate Group | Significance in Medicinal Chemistry |

| Chemical Stability | Resistant to hydrolysis, leading to improved in vivo half-life. |

| Hydrogen Bonding | Can act as both a hydrogen bond donor and acceptor, facilitating target binding. |

| Bioisosterism | Can replace amide bonds to improve metabolic stability and cell permeability. |

| Prodrug Moiety | Can be used to mask polar functional groups, enhancing oral bioavailability. |

The combination of the piperidine scaffold and the carbamate functional group has given rise to a significant area of research, with a focus on developing novel therapeutic agents. A notable research trajectory involves the development of piperidine and piperazine (B1678402) carbamates as inhibitors of enzymes in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govnih.gov

Structure-activity relationship (SAR) studies on these inhibitors have revealed that the nature of the substituents on both the piperidine ring and the carbamate nitrogen is crucial for potency and selectivity. nih.gov For instance, research has shown that specific substitutions on the piperidine ring can tune the inhibitory profile of the molecule, allowing for the development of either selective or dual inhibitors of FAAH and MAGL. nih.govnih.gov

Another significant area of investigation is the design of piperidine carbamate-based peptidomimetics. These compounds aim to mimic the structure of peptides while offering improved stability and oral bioavailability. Research in this area has led to the development of potent inhibitors of serine proteases, which are implicated in cancer progression. rsc.org

The synthesis of piperidine-carbamate derivatives is also an active area of research, with chemists developing novel and efficient synthetic routes to access a diverse range of these compounds for biological screening. researchgate.net

The following interactive table summarizes representative research on the piperidine-carbamate motif:

| Research Area | Target | Example Compound Class | Key Findings |

| Neurological Disorders | FAAH, MAGL | Piperidine/piperazine carbamates | Substituents on the piperidine ring can be tuned to achieve selective or dual inhibition. nih.govnih.gov |

| Oncology | Serine Proteases | Piperidine carbamate peptidomimetics | Potent and selective inhibitors of proteases involved in cancer have been developed. rsc.org |

| Infectious Diseases | Various | N-substituted piperidine derivatives | The piperidine scaffold is a key component in compounds with antibacterial and antiviral activity. ijnrd.orgnih.gov |

While direct and extensive research on this compound is not prominent in the available literature, the foundational knowledge of piperidine alkaloids, the multifaceted role of the carbamate group in medicinal chemistry, and the promising research trajectories of the broader piperidine-carbamate motif provide a strong basis for its potential as a molecule of interest in future chemical and biological studies. Further investigation is warranted to elucidate the specific properties and potential applications of this particular compound.

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

piperidin-2-ylmethyl N,N-diethylcarbamate |

InChI |

InChI=1S/C11H22N2O2/c1-3-13(4-2)11(14)15-9-10-7-5-6-8-12-10/h10,12H,3-9H2,1-2H3 |

InChI Key |

MAXSIEUAVJCGCR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OCC1CCCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Piperidine (B6355638) Ring Formation in Analogues

The construction of the piperidine scaffold is a well-developed field in organic synthesis, with numerous strategies available for creating this important heterocyclic core. These methods can be broadly categorized into intramolecular cyclization, metal-catalyzed routes, one-pot or cascade reactions, and stereoselective approaches, all of which can be adapted for the synthesis of analogues of Piperidin-2-ylmethyl diethylcarbamate.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of the piperidine ring, typically involving the formation of a carbon-nitrogen or carbon-carbon bond on a linear precursor. A common approach is the reductive amination of a δ-amino aldehyde or ketone, where the initial imine or enamine formation is followed by an in-situ reduction to yield the piperidine ring. This method is versatile and can be applied to a wide range of substrates.

Other notable intramolecular cyclization strategies include:

Radical Cyclization: This method involves the generation of a radical on a nitrogen-containing precursor, which then undergoes cyclization onto an appropriately positioned double or triple bond. For instance, α-aminoalkyl radicals can cyclize onto unactivated double bonds to form polysubstituted piperidines.

Aza-Michael Addition: Intramolecular aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of the piperidine ring.

Hofmann-Löffler reaction: This photochemical or thermal reaction involves the cyclization of an N-haloamine in the presence of a strong acid to form a pyrrolidine (B122466) or piperidine ring. The reaction proceeds through a nitrogen-centered radical that abstracts a hydrogen atom from the δ-carbon, followed by cyclization. nih.gov

Metal-Catalyzed Routes for Piperidine Synthesis

Transition metal catalysis offers a diverse and efficient toolkit for the synthesis of piperidine derivatives. These methods often proceed with high levels of chemo-, regio-, and stereoselectivity.

Key metal-catalyzed approaches include:

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for intramolecular hydroamination of alkenes, where an amine adds across a double bond to form the piperidine ring. researchgate.netontosight.ai Additionally, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed to construct the piperidine scaffold.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are effective in ring-closing metathesis (RCM) of diene-containing amines to form unsaturated piperidines, which can be subsequently reduced. nih.gov Ruthenium complexes also catalyze the coupling of propargylic amides and allylic alcohols to generate piperidine derivatives. whiterose.ac.uk

Rhodium-Catalyzed Reactions: Rhodium catalysts are utilized in hydroformylation reactions of unsaturated amines, followed by reductive amination to yield piperidines. koreascience.kr Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts is another effective method for the synthesis of chiral piperidines. google.com

Iridium-Catalyzed Reactions: Iridium catalysts are particularly useful in "hydrogen borrowing" or "hydrogen auto-transfer" reactions. wikipedia.org In this process, an amino alcohol is temporarily oxidized to an amino aldehyde, which then undergoes an intramolecular condensation and subsequent reduction by the iridium hydride species to form the piperidine ring. uantwerpen.be

Below is a table summarizing various metal-catalyzed routes for piperidine synthesis:

| Catalyst System | Reaction Type | Description |

| Palladium (e.g., PdCl2(MeCN)2) | Intramolecular Hydroamination | Cyclization of an aminoalkene to form the piperidine ring. |

| Ruthenium (e.g., Grubbs' catalyst) | Ring-Closing Metathesis | Cyclization of a diene-containing amine to form a tetrahydropyridine, followed by reduction. |

| Rhodium (e.g., Rh(I) complexes) | Hydroformylation/Reductive Amination | Conversion of an unsaturated amine to an aldehyde, followed by intramolecular cyclization and reduction. |

| Iridium (e.g., [Ir(cod)Cl]2) | Hydrogen Borrowing Cyclization | Intramolecular cyclization of an amino alcohol via a temporary oxidation-condensation-reduction sequence. |

One-Pot and Cascade Reactions for Heterocycle Construction

One-pot and cascade reactions have emerged as highly efficient strategies for the synthesis of complex molecules like piperidines from simple starting materials in a single operation, avoiding the isolation of intermediates. rsc.org These reactions are characterized by their atom economy and operational simplicity.

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains substantial portions of all the reactants. google.comuantwerpen.be The synthesis of highly functionalized piperidines can be achieved through MCRs involving, for example, an aldehyde, an amine, and a β-dicarbonyl compound. whiterose.ac.uk

Domino Reactions: A domino reaction is a process involving two or more bond-forming transformations which take place under the same reaction conditions without additional reagents and catalysts, and in which the subsequent reactions result as a consequence of the functionality formed in the previous step. A domino approach to piperidines can involve a sequence of reactions such as a Michael addition followed by an intramolecular cyclization.

Stereoselective Synthesis of Chiral Piperidine Scaffolds

The control of stereochemistry is of paramount importance in the synthesis of biologically active molecules. Numerous stereoselective methods have been developed for the synthesis of chiral piperidine scaffolds.

Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. Phenylglycinol and carbohydrate-derived auxiliaries have been successfully employed in the asymmetric synthesis of 2-substituted piperidines. uantwerpen.benih.govgoogle.com

Chiral Catalysts: The use of chiral metal catalysts or organocatalysts can induce enantioselectivity in the formation of the piperidine ring. For example, asymmetric hydrogenation of pyridine (B92270) derivatives using chiral rhodium or iridium catalysts is a powerful method for obtaining enantiopure piperidines.

Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a chiral substrate can influence the stereochemical outcome of a cyclization reaction. For instance, the cyclization of a chiral amino alcohol or aldehyde can proceed with high diastereoselectivity due to steric and electronic factors.

The following table provides an overview of stereoselective strategies for piperidine synthesis:

| Strategy | Description | Example |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control the stereochemistry of the cyclization. | Use of a phenylglycinol-derived lactam to direct the alkylation at the C-2 position. uantwerpen.be |

| Chiral Catalyst | A chiral catalyst is used to create a stereocenter during the ring-forming reaction. | Asymmetric hydrogenation of a pyridine derivative using a chiral rhodium-phosphine complex. |

| Substrate Control | An existing stereocenter in the starting material directs the formation of new stereocenters. | Diastereoselective reduction of a chiral cyclic imine. |

Diethylcarbamate Moiety Introduction and Modification

The introduction of the diethylcarbamate group is the final key step in the synthesis of this compound. This functional group is typically formed by the reaction of an alcohol with a suitable carbamoylating agent.

Carbamate (B1207046) Formation Reactions and Their Mechanistic Studies

The formation of a carbamate from an alcohol and a secondary amine, such as diethylamine, can be achieved through several methods, with a focus on avoiding the use of highly toxic reagents like phosgene.

Reaction with Diethylcarbamoyl Chloride: The most direct method for the synthesis of this compound would be the reaction of piperidin-2-ylmethanol with diethylcarbamoyl chloride. nih.govnih.gov This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the carbonyl carbon of the carbamoyl (B1232498) chloride, followed by the elimination of a chloride ion. nih.gov The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Phosgene-Free Alternatives: Due to the high toxicity of phosgene, several safer alternatives have been developed for carbamate synthesis. google.com These include:

Carbon Dioxide-Based Methods: Carbon dioxide can react with amines to form carbamic acids, which can then be reacted with an alcohol in the presence of a coupling agent or under dehydrating conditions. nih.govpsu.edu

Urea (B33335) and Dialkyl Carbonates: Urea and dialkyl carbonates can serve as carbonyl sources for carbamate synthesis. The reaction of an alcohol with urea or a dialkyl carbonate, followed by reaction with an amine, can yield the desired carbamate. uantwerpen.bersc.org

Activating Agents: Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate an alcohol to form an imidazolide (B1226674) intermediate, which then readily reacts with an amine to form the carbamate. researchgate.net

The precursor alcohol, piperidin-2-ylmethanol, can be synthesized by the reduction of piperidine-2-carboxylic acid or its esters. wikipedia.orggoogle.commpg.de

The table below summarizes common methods for carbamate formation:

| Reagent | Description | Mechanism |

| Diethylcarbamoyl Chloride | Direct reaction with the alcohol. | Nucleophilic Acyl Substitution |

| Carbon Dioxide | Reaction with amine to form a carbamic acid, followed by reaction with the alcohol. | Nucleophilic Addition/Condensation |

| Urea/Dialkyl Carbonates | Act as a carbonyl source for the reaction between the alcohol and amine. | Transesterification/Aminolysis |

| 1,1'-Carbonyldiimidazole (CDI) | Activates the alcohol for subsequent reaction with the amine. | Nucleophilic Acyl Substitution |

Derivatization and Analogues Synthesis for Research Purposes

The synthesis of derivatives and analogues of this compound is a critical component of research, particularly in medicinal chemistry, for exploring structure-activity relationships (SAR) and developing new chemical entities with improved properties. acs.orgacs.org

The piperidine scaffold is a privileged structure in drug discovery, and modifications to its core are a common strategy to modulate pharmacological activity, selectivity, and pharmacokinetic properties. researchgate.netthieme-connect.comresearchgate.net For a molecule like this compound, structural modifications can involve introducing substituents at various positions (C-3, C-4, C-5) of the piperidine ring. nih.govnih.gov

These modifications can have several objectives:

Enhancing Potency and Selectivity: Introducing functional groups can create new interactions with a biological target, such as hydrogen bonds or hydrophobic interactions, thereby increasing binding affinity and selectivity for a specific receptor or enzyme. thieme-connect.com The stereochemistry of these substituents is often crucial for biological activity. ontosight.ai

Modulating Physicochemical Properties: Altering the piperidine core can change properties like lipophilicity, polarity, and pKa. For instance, adding a hydroxyl group can increase aqueous solubility, while adding alkyl groups can increase lipophilicity, which may affect membrane permeability and bioavailability. thieme-connect.com

Blocking Metabolic Sites: Introducing groups like fluorine or deuterium (B1214612) at positions susceptible to metabolic oxidation can block these pathways, leading to an increased half-life of the compound. wikipedia.org

Conformational Restriction: Incorporating the piperidine into a bicyclic or spirocyclic system can restrict its conformational flexibility. nih.gov This can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. rsc.org

Systematic SAR studies, where substituents are varied around the piperidine ring, are essential to understand which modifications lead to favorable outcomes. acs.orgacs.orgresearchgate.net

Table 2: Examples of Piperidine Core Modifications and Their Potential Impact

| Modification Type | Example | Potential Impact |

|---|---|---|

| Substitution | Addition of a methyl or hydroxyl group at C-3 or C-4 | Alter binding affinity, selectivity, and solubility. thieme-connect.com |

| Stereochemical Variation | Synthesis of specific cis/trans isomers or enantiomers | Drastically alter biological activity and target selectivity. nih.gov |

| Conformational Constraint | Formation of a fused bicyclic system (e.g., quinolizidine) | Increase potency by pre-organizing the molecule for target binding. rsc.org |

| Bioisosteric Replacement | Replacing a CH₂ group with an oxygen (oxazine) or sulfur | Modify polarity, hydrogen bonding capacity, and metabolic stability. |

The carbamate group (-O-CO-N(Et)₂) is a versatile functional group that serves as a key structural motif and can be readily modified to fine-tune a molecule's properties. nih.gov Carbamates are often used as bioisosteres for amide bonds, offering improved metabolic stability. nih.govhyphadiscovery.comdrughunter.com

Variations can be made to several parts of the carbamate moiety:

N-Alkyl Substituents: The diethyl groups on the nitrogen atom can be replaced with other alkyl or aryl groups. This can alter the steric profile, lipophilicity, and metabolic stability of the compound. For example, replacing ethyl groups with larger or cyclic substituents can hinder enzymatic hydrolysis.

Carbamate Oxygen: The oxygen atom linking the piperidine methyl group to the carbonyl can be replaced with other atoms. Replacement with a sulfur atom yields a thiocarbamate, which has different electronic properties and hydrogen bonding capabilities. While the directing ability of an O-thiocarbamate group in DoM is weaker than its oxygen counterpart, this modification can significantly impact biological activity. nih.gov

Bioisosteric Replacement: The entire carbamate group can be replaced with other functional groups that mimic its size, shape, and electronic properties. wikipedia.org Common bioisosteres for carbamates include oxadiazoles, triazoles, and other five-membered heterocycles. nih.govcambridgemedchemconsulting.com These replacements can confer greater metabolic stability while maintaining the desired biological activity.

Table 3: Potential Variations of the Carbamate Moiety

| Variation Type | Modified Structure | Key Property Change |

|---|---|---|

| N-Alkyl Substitution | -O-CO-NR₂ (R ≠ Et) | Steric hindrance, lipophilicity, metabolic stability |

| Thio-analogue | -S-CO-N(Et)₂ (Thiocarbamate) | Electronic properties, H-bonding, metabolic profile |

| Dithio-analogue | -S-CS-N(Et)₂ (Dithiocarbamate) | Increased lipophilicity, altered geometry |

Isotopic labeling is a critical tool in drug development, enabling the study of a compound's absorption, distribution, metabolism, and excretion (ADME) and allowing for in vivo imaging using techniques like Positron Emission Tomography (PET). openmedscience.comopenmedscience.compharmaceutical-technology.com

Carbon-11 Labeling for PET Imaging: Carbon-11 (¹¹C) is a positron-emitting isotope with a short half-life (t½ ≈ 20.4 minutes), making it ideal for PET imaging studies in humans. unipi.it The carbamate carbonyl is a prime target for ¹¹C-labeling. One common method involves the direct incorporation of cyclotron-produced [¹¹C]CO₂. nih.gov This can be achieved by reacting an amine precursor with [¹¹C]CO₂ in the presence of a suitable base and dehydrating agent. researchgate.net Another established method is the methylation of a carbamino adduct using [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which can provide high radiochemical yields under mild conditions. nih.gov The resulting radioligand can be used to visualize and quantify the distribution of its target (e.g., a specific receptor or enzyme) in the brain or other organs. nih.govnih.gov

Carbon-14 Labeling for ADME Studies: Carbon-14 (¹⁴C) is a long-lived beta-emitter (t½ ≈ 5730 years) that is the gold standard for quantitative ADME and mass balance studies. openmedscience.comalmacgroup.comnih.gov A ¹⁴C-labeled version of this compound would be synthesized to behave identically to the unlabeled drug. openmedscience.com This allows researchers to accurately trace the compound and all of its metabolites in biological systems, ensuring a complete understanding of the drug's fate. pharmaceutical-technology.com The synthesis of ¹⁴C-labeled compounds often starts with simple precursors like Ba[¹⁴C]CO₃ and requires a dedicated synthetic route to place the label in a metabolically stable position. unipi.itnih.gov

Table 4: Isotopes for Labeling and Their Primary Research Applications

| Isotope | Half-Life | Primary Application | Common Precursors |

|---|---|---|---|

| Carbon-11 (¹¹C) | 20.4 minutes | Positron Emission Tomography (PET) Imaging | [¹¹C]CO₂, [¹¹C]CH₃I, [¹¹C]CH₃OTf. researchgate.netnih.gov |

| Carbon-14 (¹⁴C) | 5730 years | ADME, Mass Balance, Metabolite Profiling | Ba[¹⁴C]CO₃, [¹⁴C]CH₃I |

| Tritium (³H) | 12.3 years | In vitro binding assays, ADME | ³H₂ gas, NaB³H₄ |

| Fluorine-18 (¹⁸F) | 109.8 minutes | Positron Emission Tomography (PET) Imaging | [¹⁸F]Fluoride |

Molecular Pharmacology and Biochemical Interactions

In Silico Predictions of Biological Targets and Activity Spectra

Detailed information from computational docking and molecular dynamics simulations for Piperidin-2-ylmethyl diethylcarbamate is not extensively available in the current body of published scientific literature. These advanced computational techniques are crucial for predicting the binding affinity and stability of a ligand within the active site of a target protein. Such studies would typically involve simulating the interaction of this compound with various receptors to elucidate potential binding modes and energies. The absence of specific studies on this compound limits the ability to detail its precise interactions at an atomic level.

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the likely biological activities of a compound based on its chemical structure. For many novel piperidine (B6355638) derivatives, PASS analysis can suggest a wide range of potential pharmacological effects by comparing the structure to a large database of biologically active substances. While a specific PASS analysis for this compound is not publicly documented, related piperidine structures are often predicted to interact with various enzymes, ion channels, and receptors within the central nervous system. clinmedkaz.org

Receptor Binding and Ligand Efficacy Studies

Experimental validation of computational predictions is essential. The following subsections detail the available information regarding the interaction of this compound with specific receptor systems.

There is currently no specific published research detailing the binding affinities or efficacy of this compound at cannabinoid receptors CB1 and CB2. The interaction of novel ligands with these receptors is a significant area of research, given their roles in pain, appetite, and mood regulation. Determining the affinity (Ki) and efficacy (EC50 or IC50) of this specific compound at CB1 and CB2 receptors would require dedicated radioligand binding assays and functional assays, which have not been reported in the available literature.

The modulatory effects of this compound on the nociceptin (B549756) receptor (NOP), a key target for novel analgesics, have not been specifically characterized in published studies. Research into NOP receptor ligands is an active field, but data pertaining to this particular compound's ability to bind to and modulate the activity of the NOP receptor is not available.

The serotonin (B10506) system is a common target for therapeutic agents, and piperidine moieties are present in many serotonergic compounds. However, specific data on the binding affinities and functional activities of this compound at the 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 serotonin receptor subtypes are not found in the current scientific literature. Such studies would be necessary to determine its potential as a modulator of the serotonin system.

Exploration of Dopamine (B1211576) Receptor (D1, D2, D4) Binding Profiles

Research into the binding affinity of this compound for dopamine receptor subtypes has provided insights into its potential as a modulator of dopaminergic neurotransmission. While comprehensive data for this specific compound is limited, studies on structurally related piperidine-based molecules offer a predictive framework. Dopamine receptors, particularly the D1, D2, and D4 subtypes, are critical targets in the treatment of various neurological and psychiatric disorders. The interaction of piperidine derivatives with these receptors can vary significantly based on their structural conformations and substituents. For instance, certain 4-substituted piperidine scaffolds have demonstrated high affinity and selectivity for the D4 receptor. However, specific binding affinity values (Ki) for this compound at D1, D2, and D4 receptors are not extensively documented in publicly available literature, necessitating further experimental validation to quantify its precise binding profile.

Table 1: Dopamine Receptor Binding Affinity of Structurally Related Piperidine Compounds No specific data is available for this compound. Data below is illustrative for related compounds.

| Receptor Subtype | Compound Example | Binding Affinity (Ki, nM) |

| D1 | N-methyl-piperidine derivative | > 1000 |

| D2 | 4-benzylpiperidine analog | 150 |

| D4 | 4-(4-chlorophenyl)piperidine | 5.8 |

Characterization of Sigma Receptor (σ1, σ2) Ligand Properties

Table 2: Sigma Receptor Binding Affinity of Structurally Related Piperidine Compounds No specific data is available for this compound. Data below is illustrative for related compounds.

| Receptor Subtype | Compound Example | Binding Affinity (Ki, nM) |

| σ1 | 1-benzyl-4-(2-phenylethyl)piperidine | 3.2 |

| σ2 | N-phenylpropyl-N'-(piperidin-4-yl)urea | 15.6 |

Enzyme Modulation and Inhibition Kinetics

Carbamates are a well-known class of cholinesterase inhibitors. The inhibitory mechanism typically involves the carbamoylation of the serine hydroxyl group in the active site of AChE and BChE, forming a transient covalent bond that is more stable and hydrolyzes more slowly than the acetylated enzyme intermediate formed with acetylcholine (B1216132). This leads to a temporary inactivation of the enzyme and an increase in acetylcholine levels in the synapse. The specific inhibitory potency (IC50 or Ki values) of this compound against AChE and BChE would depend on its precise fit within the active sites of these enzymes. Kinetic studies on analogous piperidine carbamates have revealed varied inhibition profiles, ranging from reversible to pseudo-irreversible, often of a mixed competitive/non-competitive nature. However, specific kinetic data for this compound is not currently available in the scientific literature.

The glycine (B1666218) transporter 1 (GlyT1) plays a crucial role in regulating glycine concentrations in the central nervous system, which in turn modulates glutamatergic neurotransmission via NMDA receptors. Inhibition of GlyT1 is a therapeutic strategy for conditions like schizophrenia. While various chemical scaffolds are known to inhibit GlyT1, the inhibitory potential of this compound has not been specifically reported. The mechanism of inhibition for GlyT1 inhibitors can be either competitive or non-competitive, affecting the binding of glycine or the translocation process. Without experimental data, the inhibitory activity and mechanism of this compound on GlyT1 remain speculative.

Mechanisms of Action at the Molecular and Cellular Level

Based on the potential interactions outlined above, the molecular mechanism of action for this compound would likely be multifaceted. If it exhibits significant affinity for dopamine or sigma receptors, it could modulate downstream signaling pathways associated with these receptors. For instance, interaction with D2-like dopamine receptors could lead to a decrease in cyclic AMP (cAMP) levels, while binding to σ1 receptors could influence calcium signaling and ion channel function.

Should this compound prove to be a potent cholinesterase inhibitor, its primary cellular effect would be the enhancement of cholinergic signaling by increasing the synaptic availability of acetylcholine. This could have widespread effects on cognitive and physiological processes. Similarly, any inhibitory activity on GlyT1 would lead to elevated extracellular glycine levels, thereby potentiating NMDA receptor function.

Elucidation of Specific Binding Motifs and Residue Interactions

There is currently no available research that identifies the specific binding motifs or key amino acid residue interactions for this compound with any biological target. Such studies, often employing techniques like X-ray crystallography, NMR spectroscopy, or computational modeling, are crucial for understanding the molecular basis of a compound's activity and for guiding further drug development. The absence of this information means that the precise binding sites and the nature of the chemical bonds it may form with proteins (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) are unknown.

G-Protein Coupled Receptor (GPCR) Activation and Signaling Pathways

The interaction of this compound with G-protein coupled receptors (GPCRs) has not been characterized in the available scientific literature. GPCRs represent a large and diverse family of cell surface receptors that are common targets for a vast array of pharmaceuticals. Studies to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at any GPCR, and the subsequent signaling pathways it might trigger (such as those involving adenylyl cyclase, phospholipase C, or ion channels), have not been reported.

Modulation of Intracellular Signaling Cascades (e.g., ERK1/2 phosphorylation)

The effect of this compound on intracellular signaling cascades, such as the well-studied ERK1/2 (Extracellular signal-regulated kinase 1/2) pathway, remains uninvestigated. The ERK1/2 pathway is a critical signaling route involved in cell proliferation, differentiation, and survival. Research has not yet explored whether this compound can induce or inhibit the phosphorylation of ERK1/2 or other key signaling proteins, which would be indicative of its potential to influence fundamental cellular processes.

Neurotransmitter Transport System Inhibition

While the piperidine scaffold is present in many compounds that inhibit neurotransmitter transporters, there are no specific studies demonstrating that this compound acts as an inhibitor of any neurotransmitter transport system. The reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine (B1679862) by their respective transporters is a key mechanism in regulating synaptic transmission. The inhibitory activity of a compound at these transporters is typically assessed through radioligand binding assays and functional uptake inhibition studies, none of which have been published for this compound.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Studies

The potential for this compound to inhibit the Vesicular Monoamine Transporter 2 (VMAT2) has not been explored in documented research. VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles for subsequent release. Inhibition of VMAT2 can have significant effects on neurotransmission and is a mechanism of action for certain therapeutic agents. However, no studies have been conducted to assess the binding affinity or inhibitory potency of this compound at VMAT2.

Structure Activity Relationship Sar Studies and Lead Optimization Principles

Influence of Piperidine (B6355638) Ring Substitutions on Activity and Selectivity

The piperidine ring is a versatile scaffold in drug design, and its substitution pattern profoundly impacts a compound's interaction with biological targets. researchgate.netclinmedkaz.org Research on various piperidine derivatives has shown that the position, nature, and stereochemistry of substituents can drastically alter activity and selectivity.

Simple changes, such as the addition of a methyl group, can lead to significant shifts in receptor affinity and selectivity. acs.org For instance, in a series of σ₁ receptor ligands, the introduction of a methyl group onto the piperidine ring resulted in major changes in binding affinity. acs.org Specifically, a 4-methylpiperidine moiety has been identified as a suitable component for high-affinity σ₁ ligands. acs.org The position of substitution is also critical; studies on coumarin derivatives targeting monoamine oxidase B (MAO-B) revealed that compounds with a 1,3-substituted piperidine ring exhibited greater activity than their 1,4-substituted counterparts. acs.orgnih.gov

The nature of the substituent is equally important. Electron-donating groups, such as a methyl group, have been shown to enhance MAO-B inhibition, while electron-withdrawing groups tend to reduce it. nih.gov Furthermore, adding a hydroxyl group can increase inhibitory effects. acs.org In some cases, replacing the piperidine ring with smaller amino functional groups can lead to higher activity for specific targets like MAO-B. acs.orgnih.gov Conversely, the absence of the piperidine ring altogether can render compounds less active, highlighting its importance as a core scaffold. acs.orgnih.gov

These findings suggest that for Piperidin-2-ylmethyl diethylcarbamate, substitutions on the piperidine ring at positions 3, 4, or on the ring nitrogen could be explored to modulate its pharmacological profile.

Table 1: Effect of Piperidine Ring Substitutions on Biological Activity

| Scaffold/Series | Substitution | Effect on Activity/Selectivity | Target |

|---|---|---|---|

| Coumarin Derivatives | 1,3-substitution | Higher activity compared to 1,4-substitution | MAO-B |

| Piperine Derivatives | 4-methyl substitution | High inhibitory activity | MAO-B |

| σ₁ Receptor Ligands | 4-methyl substitution | Serves as a suitable moiety for high affinity | σ₁ Receptor |

| Piperidine Derivatives | Para-hydroxy substitution | Increased inhibitory effect | MAO |

| Donepezil–coumarin hybrids | Electron-donating groups (e.g., -CH₃) | Stronger inhibition | MAO-B |

| Donepezil–coumarin hybrids | Electron-withdrawing groups (e.g., -Cl) | Reduced inhibition | MAO-B |

Impact of Carbamate (B1207046) Moiety Modifications on Receptor Affinity and Functional Efficacy

The carbamate moiety is a key functional group in many therapeutic agents, valued for its chemical stability and ability to form hydrogen bonds as both a donor and acceptor. researchgate.netnih.govacs.org It often serves as a bioisostere for peptide bonds and can influence a molecule's permeability across cell membranes. nih.govacs.org Modifying the substituents at the amino and carboxyl termini of the carbamate group allows for the modulation of biological and pharmacokinetic properties. nih.govresearchgate.net

In the context of receptor affinity, modifications to the carbamate group can lead to significant changes. Studies on carbamate analogues of morphinans demonstrated that the nature of the substituent on the carbamate nitrogen is critical. nih.gov For instance, converting a phenolic hydroxyl group to a methyl or ethyl carbamate generally led to a decrease in affinity at µ, δ, and κ opioid receptors. nih.gov However, phenyl carbamate derivatives retained high affinity for the κ receptor and, in some cases, showed increased affinity for the µ receptor. researchgate.netnih.gov

These studies highlight that the size and electronic properties of the N-substituents on the carbamate are crucial. For this compound, replacing the two ethyl groups with other alkyl or aryl substituents could fine-tune its receptor affinity and functional efficacy. The carbamate's ability to impose conformational restrictions can also favor specific binding orientations at the target receptor. researchgate.netacs.org

Table 2: Influence of Carbamate Moiety Modifications on Opioid Receptor Affinity

| Parent Compound | Carbamate Analogue | Change in Receptor Affinity (Compared to Phenolic Precursor) |

|---|---|---|

| Morphinans | Methyl Carbamates | 1.4 – 100 fold decrease at κ, 3 – 22 fold decrease at δ, 5 – 85 fold decrease at µ |

| Morphinans | Ethyl Carbamates | Appreciable decrease in affinity |

| Cyclorphan / Butorphan | Phenyl Carbamates | Retained high affinity at κ, slight decrease or increase at µ |

Stereochemical Considerations in Ligand-Target Interactions and Chiral Scaffolds

Stereochemistry is a critical factor in drug design, as biological targets like receptors and enzymes are chiral environments. The introduction of a chiral center into a molecule can significantly impact its pharmacological properties, including potency, selectivity, and pharmacokinetics. thieme-connect.comdoaj.orgresearchgate.net this compound possesses a chiral center at the C2 position of the piperidine ring, meaning it can exist as two distinct enantiomers (R and S).

The spatial arrangement of substituents on a chiral piperidine scaffold dictates how the molecule fits into a protein's binding site. thieme-connect.comdoaj.org Often, only one enantiomer is responsible for the desired biological activity, while the other may be inactive or contribute to off-target effects. For example, the enantioselective synthesis of substituted piperidines has been employed to optimize antioxidant properties, where a specific stereochemistry led to enhanced activity. ajchem-a.com

Introducing a chiral center can also effectively increase a compound's selectivity for its intended target over other receptors. thieme-connect.com Therefore, the separate synthesis and evaluation of the R- and S-enantiomers of this compound would be a crucial step in understanding its SAR. This allows for the identification of the eutomer (the more active enantiomer) and provides a clearer picture of the three-dimensional requirements of its binding site. The use of organometallic enantiomeric scaffolding is one advanced strategy that allows for the controlled and stereodivergent construction of complex piperidine structures from a single chiral precursor. nih.gov

Rational Design Strategies for Enhanced Pharmacological Profiles

For a compound like this compound, structure-based drug design (SBDD) would be a powerful strategy if the structure of its target is known. nih.gov Key steps in this process include:

Target Identification and Validation: Determining the precise biological target responsible for the compound's activity.

Structural Analysis: Using techniques like X-ray crystallography or NMR spectroscopy to understand the topology of the target's binding pocket.

Docking and Scoring: Computationally modeling how the ligand binds to the receptor, which helps predict the affinity and orientation of new analogues. nih.gov

Iterative Design and Synthesis: Based on modeling insights, new derivatives with modified piperidine substitutions or altered carbamate groups are designed, synthesized, and tested to validate the computational predictions.

Even without an experimentally determined structure, homology modeling can be used to create a model of the target protein. researchgate.net This information can guide the design of derivatives that optimize interactions (e.g., hydrogen bonding, hydrophobic interactions) within the binding site, ultimately leading to compounds with enhanced pharmacological profiles. researchgate.netnih.gov

Scaffold Hopping and Bioisosteric Replacements in Research Lead Optimization

Lead optimization often involves exploring novel chemical space to improve a compound's properties or to secure intellectual property. uniroma1.itresearchgate.netnih.gov Scaffold hopping and bioisosteric replacement are two key strategies used to achieve this. nih.govresearchgate.net

Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining the original's biological activity. uniroma1.itnih.govresearchgate.net For this compound, the piperidine ring serves as the scaffold. A scaffold hopping approach might replace it with other heterocyclic systems (e.g., pyrrolidine (B122466), morpholine, or azepane) to see if similar or improved activity can be achieved. This can lead to compounds with better ADME (absorption, distribution, metabolism, and excretion) properties or a more favorable side-effect profile. uniroma1.it

Both strategies are powerful tools in medicinal chemistry for systematically modifying a lead compound to generate new, patentable chemical entities with enhanced therapeutic potential. uniroma1.itresearchgate.net

Metabolic Pathways and Biotransformation Research

In Vitro Metabolic Stability Assays (e.g., Liver Microsomal Stability)

For instance, studies on various piperidine (B6355638) derivatives have shown a wide range of metabolic stability. The half-life (t½) in human liver microsomes (HLM) can range from a few minutes for metabolically labile compounds to several hours for more stable ones. nih.gov This variability underscores the importance of structural features in determining metabolic clearance. nih.gov Modifications to the piperidine ring or its substituents can be strategically employed to enhance metabolic stability. nih.gov For example, the replacement of a piperazine (B1678402) ring with a piperidine ring has been shown to improve metabolic stability in certain series of compounds. nih.gov

Table 1: Illustrative Metabolic Stability of Piperidine-Containing Compounds in Human Liver Microsomes (HLM)

| Compound Type | Example Compound Structure | HLM Half-Life (t½, min) | Intrinsic Clearance (CLint, app, µL/min/mg) |

| Piperidine Derivative A | Substituted Piperidine | > 240 | < 5.8 |

| Piperidine Derivative B | N-Alkyl Piperidine | 52 | 32 |

| Piperidine Derivative C | Complex Piperidine | 2.4 | High |

Note: This table presents hypothetical but representative data based on findings for various piperidine derivatives to illustrate the range of metabolic stability. nih.govresearchgate.net

Optimizing metabolic stability is a key objective in drug design to ensure that a compound remains in the body long enough to exert its therapeutic effect. nih.gov

Identification of Primary Metabolic Transformations of the Piperidine Ring (e.g., N-dealkylation, Hydroxylation)

The piperidine ring is susceptible to several primary metabolic transformations, primarily catalyzed by cytochrome P450 enzymes. The most common pathways include N-dealkylation and hydroxylation. acs.orgnih.govnih.gov

N-dealkylation is a major metabolic route for many drugs containing a substituted piperidine moiety. acs.orgnih.gov This reaction involves the removal of an alkyl group attached to the nitrogen atom of the piperidine ring. nih.gov The process is initiated by the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves to yield the dealkylated piperidine and an aldehyde. nih.govsemanticscholar.org For compounds with an N-alkyl substituent, this is often a predominant clearance pathway. nih.gov

Hydroxylation of the piperidine ring is another significant metabolic pathway. This can occur at various positions on the carbon skeleton of the ring, leading to the formation of more polar metabolites that are more easily excreted. The specific site of hydroxylation is influenced by the stereochemistry of the molecule and the specific P450 enzymes involved.

Other potential metabolic transformations of alicyclic amines like piperidine include N-oxidation and ring-opening reactions, although these are generally considered minor pathways compared to N-dealkylation and hydroxylation for many piperidine-containing drugs. acs.org

Role of Cytochrome P450 Enzymes in Piperidine and Carbamate (B1207046) Metabolism

The metabolism of both the piperidine and carbamate moieties is heavily reliant on the activity of Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. acs.orgnih.gov

For piperidine-containing compounds, CYP3A4 is frequently identified as a major contributor to their metabolism, particularly in catalyzing N-dealkylation reactions. acs.orgnih.gov Studies on a variety of 4-aminopiperidine (B84694) drugs have demonstrated the prominent role of CYP3A4 in their clearance. acs.org Other CYP isoforms, such as CYP2D6 , can also be involved, though their contribution can be substrate-dependent. nih.govresearchgate.net For example, in the metabolism of the piperidine-type neuroleptic thioridazine, CYP1A2 and CYP3A4 are the main enzymes for N-demethylation, while CYP2D6 is primarily responsible for sulfoxidation. nih.govresearchgate.net

Table 2: Major CYP Enzymes in the Metabolism of Piperidine and Carbamate Moieties

| Moiety | Metabolic Reaction | Primary CYP Enzymes Involved |

| Piperidine | N-dealkylation, Hydroxylation | CYP3A4, CYP2D6, CYP1A2 acs.orgnih.govnih.govresearchgate.net |

| Carbamate | Hydrolysis, Oxidation | Cytochrome P450 enzymes, Esterases nih.govresearchgate.net |

Formation and Reactivity of Iminium Intermediates in Metabolic Processes

A critical aspect of piperidine metabolism is the potential for bioactivation through the formation of reactive iminium intermediates. acs.orgnih.gov The oxidation of the carbon atom alpha to the piperidine nitrogen, catalyzed by CYP enzymes, can lead to the formation of an iminium ion. nih.gov This process is initiated by hydroxylation, followed by the loss of a water molecule to form the electrophilic iminium species. nih.gov

These iminium ions are reactive electrophiles that can covalently bind to cellular nucleophiles, such as proteins and DNA. nih.gov This bioactivation pathway is a potential source of toxicity for some piperidine-containing compounds. nih.gov The formation of these reactive intermediates can be detected experimentally by trapping them with nucleophiles like cyanide, which forms a stable cyano adduct that can be identified by mass spectrometry. nih.gov Understanding the potential for iminium ion formation is a key consideration in the safety assessment of new drug candidates containing a piperidine scaffold. nih.gov

Prodrug Strategies and Metabolic Activation Studies

The carbamate functional group is a common feature in prodrug design. nih.govacs.orgresearchgate.net A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in vivo. nih.gov This strategy is often used to overcome undesirable properties of the active drug, such as poor solubility, low bioavailability, or rapid metabolism. nih.gov

Carbamates are frequently used to mask hydroxyl, amino, or carboxyl groups in a parent drug. nih.govresearchgate.net This masking can protect the drug from premature metabolism, particularly first-pass metabolism in the liver, and improve its absorption and distribution. nih.gov The carbamate linkage is designed to be cleaved by enzymes, such as esterases or cytochrome P450s, to release the active drug at the desired site of action. nih.govresearchgate.net

For example, bambuterol (B1223079) is a carbamate prodrug of the bronchodilator terbutaline. The carbamate groups protect the metabolically vulnerable phenolic hydroxyl groups of terbutaline, allowing for slower, sustained release of the active drug. researchgate.net Similarly, carbamate prodrugs of isoniazid (B1672263) have been developed to mask its reactive amine group, thereby reducing its metabolic activity and improving its pharmacokinetic profile. acs.org The design of carbamate prodrugs requires a careful balance to ensure sufficient stability for delivery but efficient enzymatic activation to release the active therapeutic agent. nih.gov

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of Piperidin-2-ylmethyl diethylcarbamate. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the compound's atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. researchgate.netnih.govrsc.orgacs.org For this compound, ¹H NMR would reveal the chemical environment of each proton, while ¹³C NMR would provide information on the different carbon atoms. researchgate.netchemicalbook.com The expected chemical shifts and coupling patterns can be predicted based on the functional groups present. For instance, the protons on the piperidine (B6355638) ring would exhibit characteristic splitting patterns depending on their axial or equatorial positions. researchgate.net The methylene (B1212753) bridge protons and the ethyl groups of the diethylcarbamate moiety would also show distinct signals. acs.org

Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.1 | Quartet | 4H | -N(CH₂CH₃)₂ |

| ~3.9 | Multiplet | 2H | -CH₂-O- |

| ~3.3 | Multiplet | 1H | Piperidine C2-H |

| ~2.9 | Multiplet | 2H | Piperidine C6-H |

| ~1.5-1.8 | Multiplet | 6H | Piperidine C3, C4, C5-H |

| ~1.2 | Triplet | 6H | -N(CH₂CH₃)₂ |

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which allows for the determination of its elemental formula. nih.gov For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be employed. researchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by showing the loss of specific functional groups, such as the diethylcarbamate moiety. nih.govhpst.cz

Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Elemental Formula |

|---|

Chromatographic Separations for Compound Identification and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for assessing its purity. unodc.org

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile and thermally labile compounds. nih.govresearchgate.netgoogle.comgoogle.comresearchgate.net A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, would be a suitable starting point for the analysis of this compound. researchgate.nethpst.cz Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). researchgate.netsepscience.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed if the compound is sufficiently volatile and thermally stable. researchgate.netnist.govgoogle.com Given the structure of this compound, derivatization might be necessary to improve its volatility and chromatographic behavior. researchgate.net GC-MS provides excellent separation and structural information through the mass spectra of the eluted peaks. researchgate.netgoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.nethpst.czresearchgate.netnih.govchrom-china.comnih.gov This technique is particularly useful for the analysis of complex mixtures and for obtaining molecular weight and structural information on the separated components. researchgate.nethpst.cznih.govchrom-china.com For this compound, LC-MS would be the preferred method for purity assessment and for the identification of potential metabolites in biological samples. researchgate.netresearchgate.net

Typical Chromatographic Parameters for this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water gradient with 0.1% Formic Acid | UV (e.g., 220 nm) |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (Electron Ionization) |

Radioligand Binding Assays for Receptor Characterization and Quantification

Radioligand binding assays are a cornerstone in pharmacology for studying the interaction of a ligand with its receptor. nih.govoncodesign-services.comeuropeanpharmaceuticalreview.comspringernature.com These assays use a radioactively labeled ligand to quantify the binding of an unlabeled compound, such as this compound, to a specific receptor. nih.govoncodesign-services.com This technique can determine the affinity (Ki) of the compound for the receptor and the density of receptors (Bmax) in a given tissue or cell preparation. nih.gov Competition binding assays, where the unlabeled compound competes with a known radioligand for binding to the receptor, are commonly used to determine the Ki value. nih.govoncodesign-services.com

Advanced Computational Analytical Methods in Chemical Biology Research

Computational methods have become an integral part of modern drug discovery and chemical biology research. tandfonline.comnih.govresearchgate.netfigshare.comtandfonline.comnih.govrsc.orgacs.org For this compound, molecular docking studies could be performed to predict its binding mode and affinity to a target receptor of known three-dimensional structure. tandfonline.comnih.govresearchgate.nettandfonline.com These in silico approaches can provide valuable insights into the structure-activity relationship (SAR) and guide the design of more potent and selective analogs. nih.govacs.org Furthermore, computational methods can be used to predict the pharmacokinetic properties of the compound, such as its absorption, distribution, metabolism, and excretion (ADME). acs.orgnih.gov

Based on the available information, it is not possible to provide a detailed article on the chemical compound “this compound” that adheres to the strict outline provided in your request.

Extensive searches for this specific compound did not yield any particular research findings related to its use in animal models for neurological systems, its application as a molecular probe, its contribution to understanding ligand-receptor interactions and enzyme kinetics, or its emerging research applications in chemical biology and drug discovery.

The search results did identify research on broader categories of related compounds, such as piperidine carbamates and other piperidine derivatives, and their interactions with various biological targets. For instance, different piperidine carbamates have been investigated as inhibitors of endocannabinoid hydrolases like monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). nih.gov Other research has focused on piperidine derivatives as ligands for sigma receptors, which are involved in various cellular functions and are targets for the treatment of neurological disorders and cancer. nih.govnih.govresearchgate.net Additionally, piperidine-containing compounds have been explored as inhibitors of enzymes like dihydrofolate reductase (DHFR) nih.gov and as modulators of other biological pathways.

However, none of the available search results provide the specific data required to populate the detailed sections of your outline for "this compound." Therefore, a comprehensive and scientifically accurate article focusing solely on this compound, as per your instructions, cannot be generated at this time.

Challenges and Future Directions in Piperidin 2 Ylmethyl Diethylcarbamate Research

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of piperidine-containing molecules often involves multi-step processes that can be inefficient and generate significant chemical waste. A primary challenge lies in developing synthetic routes that are not only high-yielding but also environmentally benign and economically viable.

Recent advancements in green chemistry are paving the way for more sustainable approaches to piperidine (B6355638) synthesis. These include the use of biocatalysis, which employs enzymes to perform specific chemical transformations with high selectivity and under mild conditions. For instance, transaminases are being explored for the asymmetric synthesis of chiral piperidines, offering a greener alternative to traditional chiral resolution or asymmetric synthesis methods that often rely on heavy metal catalysts.

Flow chemistry is another promising avenue for the efficient and scalable synthesis of piperidine derivatives. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, reduced side-product formation, and enhanced safety. This technology is particularly well-suited for reactions that are difficult to control in batch processes.

Furthermore, novel catalytic systems are being developed to streamline the synthesis of the piperidine ring. Transition-metal catalyzed reactions, such as hydroamination and cyclization cascades, allow for the construction of the piperidine core from readily available starting materials in fewer steps. Research is also focused on developing catalysts based on earth-abundant and non-toxic metals to replace precious metal catalysts.

Table 1: Comparison of Synthetic Methodologies for Piperidine Derivatives

| Methodology | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established procedures | Often multi-step, lower yields, significant waste generation |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost can be a concern, limited substrate scope |

| Flow Chemistry | Precise reaction control, improved yield and safety, scalable | Initial setup cost can be high, potential for clogging |

| Novel Catalytic Systems | Fewer reaction steps, potential for high efficiency | Catalyst cost and toxicity, optimization of reaction conditions required |

Designing Novel Derivatives with Improved Selectivity and Potency for Specific Targets

A significant challenge in the development of piperidine-based therapeutics is achieving high selectivity for the desired biological target while minimizing off-target effects. The inherent flexibility of the piperidine ring allows it to adopt various conformations, which can lead to interactions with multiple receptors or enzymes.

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the Piperidin-2-ylmethyl diethylcarbamate scaffold influence its biological activity. By systematically altering different parts of the molecule, researchers can identify key structural features responsible for potency and selectivity. For example, the nature and position of substituents on the piperidine ring, as well as modifications to the diethylcarbamate moiety, can have a profound impact on target binding.

Bioisosteric replacement is a powerful strategy for fine-tuning the pharmacological properties of a lead compound. This involves replacing a functional group with another that has similar physical and chemical properties but can lead to improved potency, selectivity, or pharmacokinetic profile. For instance, replacing the diethylcarbamate group with other hydrogen bond acceptors or donors could lead to derivatives with altered target interactions. The piperidine ring itself can also be replaced with other saturated heterocyclic scaffolds to explore new chemical space and potentially improve drug-like properties.

The design of three-dimensional, sp³-rich molecules is a growing trend in medicinal chemistry. Such molecules often exhibit higher selectivity and better physicochemical properties compared to flat, aromatic compounds. Future research will likely focus on synthesizing conformationally constrained analogs of this compound to lock the molecule into a bioactive conformation, thereby enhancing its affinity and selectivity for a specific target.

Advancements in Computational Modeling for De Novo Design and Target Prediction

Computational modeling has become an indispensable tool in modern drug discovery, offering the potential to accelerate the design and identification of novel therapeutic agents. For a compound class like this compound, these in silico methods provide powerful platforms for de novo design and the prediction of potential biological targets.

De Novo Design: This computational approach aims to generate novel molecular structures with desired pharmacological properties from scratch. For piperidine derivatives, de novo design algorithms can explore a vast chemical space to identify new scaffolds or substitution patterns that are predicted to have high affinity and selectivity for a specific target. These methods often utilize fragment-based approaches, where small molecular fragments are assembled within the binding site of a target protein to create a novel ligand.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. By analyzing the structures of known active piperidine-based compounds, a pharmacophore model can be generated. tandfonline.com This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into the steric and electronic requirements for optimal activity, guiding the design of more potent analogs. nih.gov

Virtual Screening and Molecular Docking: Virtual screening involves the computational screening of large libraries of compounds against a biological target. mdpi.comencyclopedia.pub Molecular docking is a key technique used in virtual screening, where the binding mode and affinity of a ligand within the active site of a target protein are predicted. drugdiscoverychemistry.com This allows for the rapid identification of potential hits from vast chemical databases, prioritizing compounds for experimental testing.

Target Prediction: For novel compounds like derivatives of this compound, computational tools can be used to predict their likely biological targets. These methods often rely on the principle of chemical similarity, where the structure of the new compound is compared to databases of known ligands for various targets. Web-based platforms like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to predict potential protein targets. nih.gov

Table 2: Computational Approaches in this compound Research

| Computational Method | Application | Key Benefit |

| De Novo Design | Generation of novel molecular structures | Exploration of new chemical space |

| Pharmacophore Modeling | Identification of essential chemical features for activity | Virtual screening and lead optimization |

| 3D-QSAR | Relating 3D structure to biological activity | Guiding the design of more potent compounds |

| Virtual Screening/Docking | Identifying potential hits from large compound libraries | Rapid and cost-effective hit identification |

| Target Prediction | Predicting the biological targets of novel compounds | Hypothesis generation for mechanism of action |

Exploration of New Pharmacological Targets and Biological Pathways within the Compound Class

The piperidine scaffold is present in a wide array of approved drugs, highlighting its versatility in targeting diverse biological systems. drugdiscoverychemistry.comnih.gov A key future direction for this compound research is the exploration of novel pharmacological targets and the elucidation of its effects on various biological pathways.

While initial research may focus on established targets for piperidine-containing compounds, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, there is significant potential for discovering entirely new applications. drugdiscoverychemistry.com The structural features of this compound may allow it to interact with targets that are not traditionally associated with piperidine derivatives.

Multi-target drug design is an emerging paradigm that aims to develop single molecules capable of modulating multiple targets simultaneously. This approach can be particularly beneficial for complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. drugdiscoverychemistry.com Future research could focus on designing derivatives of this compound that exhibit a polypharmacological profile, potentially leading to enhanced therapeutic efficacy and reduced drug resistance.

Chemoproteomics is a powerful technology for the unbiased identification of protein targets of small molecules in a complex biological system. researchgate.net By using chemical probes derived from this compound, researchers can identify its direct binding partners in cells or tissues. This approach can reveal unexpected targets and provide valuable insights into the compound's mechanism of action.

Furthermore, exploring the effects of this compound class on emerging biological pathways is a crucial area for future investigation. This includes pathways involved in inflammation, cellular stress responses, and protein degradation. For example, the modulation of signaling pathways involved in cancer cell proliferation and survival is a key area of interest for many piperidine-containing compounds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanistic Elucidation

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery. For the this compound compound class, these technologies offer powerful tools to accelerate the discovery of new derivatives and to gain a deeper understanding of their mechanisms of action.

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to predict the potency, selectivity, and pharmacokinetic properties of novel this compound derivatives before they are synthesized, saving significant time and resources.

De Novo Design with AI: Generative AI models can design novel molecules with desired properties. By learning from the vast landscape of known chemical structures and their biological activities, these models can propose new piperidine-based compounds that are optimized for a specific target and have favorable drug-like properties.

Target Identification and Pathway Analysis: AI and ML can be used to analyze large-scale biological data, such as genomic, proteomic, and transcriptomic data, to identify potential new targets for this compound. These technologies can also help to elucidate the complex biological pathways that are modulated by this compound class.

Mechanistic Elucidation: By analyzing complex datasets from various experimental techniques, machine learning can help to uncover the detailed molecular mechanisms by which this compound and its derivatives exert their biological effects. This can include identifying key protein-ligand interactions, understanding allosteric modulation, and predicting downstream signaling events.

Q & A

Q. How to reconcile low in vivo efficacy despite high in vitro potency?

- Methodological Answer : Evaluate four factors: (i) Pharmacokinetics : Assess metabolic stability via plasma/tissue half-life studies. (ii) Receptor Density : Compare in vitro (high-receptor cell lines) vs. in vivo (CNS) environments. (iii) Signal Bias : Use BRET assays to measure G-protein vs. β-arrestin pathway activation. (iv) Dose Optimization : Conduct spinal administration at higher doses (e.g., 20–50 μg) to bypass systemic metabolism .

Q. What purification techniques minimize by-products in multi-step syntheses?

- Methodological Answer : For reactions yielding mixed products (e.g., compound 7 as a minor by-product), use preparative RP-HPLC with gradient elution (5–95% acetonitrile/water + 0.1% TFA). Monitor fractions by UV (220 nm) and combine only peaks with >95% purity. Lyophilize and confirm homogeneity via H NMR integration .

Tables of Key Data

Table 1 : Binding Affinities of Selected Ligands

| Compound | μ Receptor (nM) | δ Receptor (nM) |

|---|---|---|

| Ligand16 | 2.0 | 2.0 |

| Ligand17 | 0.6 | 0.2 |

| Ligand18 | 0.9 | 1.2 |

| Source: Competitive binding assays in hDOR/rMOR cells |

Table 2 : In Vivo Antinociceptive Activity of Ligand17

| Dose (μg) | % Maximal Antinociception | Duration (min) |

|---|---|---|

| 0.1 | 15 ± 3 | 30 |

| 1 | 22 ± 5 | 45 |

| 10 | 35 ± 7 | 60 |

| Source: Rat spinal administration model |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.